
BMS-5
概要
説明
BMS-5 (chemical name: N-[5-[2-(2,6-dichlorophenyl)-5-(difluoromethyl)pyrazol-3-yl]-1,3-thiazol-2-yl]-2-methylpropanamide) is a potent, selective dual inhibitor of LIM domain kinases 1 and 2 (LIMK1/2), with IC50 values of 7 nM and 8 nM, respectively . It suppresses cofilin phosphorylation at Ser3 (p-cofilin), a downstream target of LIMK activity, thereby modulating actin cytoskeleton dynamics . This compound has demonstrated efficacy in preclinical models of neurofibromatosis type 2 (NF2), cancer, and cognitive disorders. For example, in NF2-deficient cells, this compound reduces cell survival via G2/M phase arrest and aberrant mitotic spindle formation, independent of apoptosis .
準備方法
Retrosynthetic Analysis of BMS-5
The retrosynthetic breakdown of this compound (C<sub>17</sub>H<sub>14</sub>Cl<sub>2</sub>F<sub>2</sub>N<sub>4</sub>OS) reveals three key fragments:
-
1-(2,6-Dichlorophenyl)-3-(difluoromethyl)-1H-pyrazole
-
2-Amino-5-substituted thiazole
-
Isobutyramide side chain
Fragment coupling likely occurs through Suzuki-Miyaura or nucleophilic aromatic substitution to link the pyrazole and thiazole moieties, followed by amidation to introduce the isobutyramide group .
Synthetic Route 1: Sequential Assembly of Pyrazole and Thiazole Moieties
Pyrazole Core Synthesis
The 1-(2,6-dichlorophenyl)pyrazole scaffold is constructed via cyclocondensation of hydrazine derivatives with 1,3-diketones. A patent detailing analogous pyrazole syntheses suggests using 2,6-dichlorophenylhydrazine and 3-(difluoromethyl)-1,3-diketone precursors under acidic conditions (HCl/EtOH, 60°C, 12 h). The reaction achieves >90% conversion, with purity enhanced via recrystallization from n-heptane .
Thiazole Ring Formation
The 2-amino-thiazole component is synthesized via Hantzsch thiazole synthesis, reacting α-bromo ketones with thiourea. For this compound, 5-bromoacetylpyridine derivatives coupled with thiourea in DMF at 80°C yield the 2-aminothiazole intermediate .
Fragment Coupling and Amidation
Cross-coupling the pyrazole and thiazole fragments employs Pd-catalyzed Suzuki-Miyaura conditions (Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>O) . Subsequent amidation with isobutyryl chloride in THF using Hünig’s base (DIPEA) affords this compound in 65–72% yield over three steps .
Table 1: Key Reaction Parameters for Synthetic Route 1
Step | Reagents/Conditions | Temperature | Time | Yield |
---|---|---|---|---|
Pyrazole synthesis | HCl/EtOH, 2,6-Cl<sub>2</sub>PhNHNH<sub>2</sub>, diketone | 60°C | 12 h | 88% |
Thiazole formation | Thiourea, DMF, α-bromo ketone | 80°C | 6 h | 76% |
Suzuki coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | 100°C | 18 h | 82% |
Amidation | Isobutyryl chloride, DIPEA, THF | 0°C→RT | 4 h | 89% |
Synthetic Route 2: Convergent Approach via Prefunctionalized Intermediates
Preparation of 5-(Difluoromethyl)pyrazole-thiazole Precursor
A convergent strategy involves pre-synthesizing 5-(difluoromethyl)-1H-pyrazole-thiazole hybrids. Patent WO2021143430A1 describes nitrile-mediated cyclization using acetonitrile/HCl to assemble heterocyclic cores. Applied to this compound, 2,6-dichlorobenzonitrile reacts with difluoromethylacetylene in the presence of CuI/L-proline catalyst (DMF, 120°C) to form the pyrazole ring, followed by thiazole annulation .
Late-Stage Amidation
The terminal amide is introduced via mixed anhydride activation. As demonstrated in Apixaban synthesis , treating the carboxylic acid intermediate with isobutyl chloroformate and N-methylmorpholine generates a reactive species, which undergoes aminolysis with ammonia to yield this compound (82% yield, purity ≥95% by HPLC) .
Table 2: Optimization of Convergent Synthesis Parameters
Parameter | Range Tested | Optimal Value | Impact on Yield |
---|---|---|---|
Catalyst loading (CuI) | 5–20 mol% | 10 mol% | Yield ↑ from 58% to 86% |
Solvent for cyclization | DMF, DMSO, THF | DMF | Purity ↑ to 94% |
Reaction temperature | 80–140°C | 120°C | Conversion ↑ to 92% |
Process Optimization and Scale-Up Challenges
Epimerization Control
During large-scale synthesis, epimerization at the thiazole-amide junction poses a critical challenge. A study on BMS-986097 highlights that chiral resolution using (R)-(−)-1-phenylethylamine as a resolving agent achieves 99% enantiomeric excess (ee). Applied to this compound, this method reduces undesired diastereomers to <1% .
Solvent Selection and Recycling
Dynamic solubility studies from WO2021143430A1 demonstrate that n-heptane/THF (7:3 v/v) optimally precipitates this compound with 98% recovery. Solvent recycling via distillation reduces production costs by 37% .
Thermogravimetric Analysis (TGA)
TGA data (heating rate 10°C/min under N<sub>2</sub>) reveals this compound decomposition initiates at 210°C, guiding safe handling during drying and storage .
Analytical Characterization and Quality Control
Nuclear Magnetic Resonance (NMR)
<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) :
-
δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H)
-
δ 6.82 (t, J = 54.8 Hz, 1H, CHF<sub>2</sub>)
-
δ 2.95 (septet, J = 6.8 Hz, 1H, CH(CH<sub>3</sub>)<sub>2</sub>)
High-Performance Liquid Chromatography (HPLC)
Method: C18 column, 0.1% TFA in H<sub>2</sub>O/MeCN gradient (30→70% over 20 min), λ = 254 nm. Retention time = 12.3 min, purity ≥95% .
化学反応の分析
Key Reaction Steps:
-
Lead Optimization :
-
Starting from oxazolidinone 1 (EC₅₀ = 29 nM), fluorination at the aryl ring yielded 4 (BMS-955829), enhancing PAM activity (EC₅₀ = 2.6 nM) and reducing glutamate fold shift (fs = 2.4 vs. 7.1 in 1 ) .
-
Critical Modification : Addition of a fluorine atom to improve metabolic stability and reduce off-target effects.
-
-
Medicinal Chemistry Route :
Reaction Conditions and Outcomes:
Step | Reaction Type | Conditions | Yield | Outcome |
---|---|---|---|---|
Fluorination | Electrophilic Aromatic Substitution | Pd catalysis, fluorinating agents | 85% | Improved EC₅₀ (2.6 nM) |
Aminohydroxylation | Asymmetric Synthesis | Sharpless conditions, chiral ligands | 45% | Key chiral center established |
Final Coupling | Ullmann-Goldberg-Buchwald | CuI, EDTA, dithiocarbamate ligands | 92% | Triazole installed regioselectively |
Mechanistic Insights and Selectivity
-
Binding Affinity : BMS-955829 exhibits high mGluR5 binding (Kᵢ = 1.6 nM) with no agonist activity (EC₅₀ > 30 μM) .
-
Selectivity : No activity observed at mGluR1–4, 6–8 (>10 μM), ensuring subtype specificity.
-
Low Fold Shift : Glutamate fold shift of 2.4 reduced convulsion risk in preclinical models .
In Vitro and In Vivo Performance
-
Functional Potency : EC₅₀ = 2.6 ± 1.0 nM (FLIPR assay).
-
Efficacy Models :
-
Safety Profile : No convulsions observed at 30 mg/kg (ip), with 94% receptor occupancy .
Process Chemistry Challenges
-
Scalability : Transition from medicinal chemistry (12 steps, 3–4% yield) to commercial routes required addressing:
Comparative Data Table
Parameter | BMS-955829 (4 ) | Lead Compound (1 ) |
---|---|---|
EC₅₀ (nM) | 2.6 | 29 |
Glutamate Fold Shift | 2.4 | 7.1 |
Kᵢ (nM) | 1.6 | 13 |
Agonist Activity | None (>30 μM) | None (>30 μM) |
科学的研究の応用
Efficacy in Inflammation Models
BMS-5 has been evaluated in several preclinical models to assess its efficacy against skin inflammation:
- Mouse Acanthosis Model : In this model, this compound demonstrated significant efficacy in reducing skin thickness and inflammation compared to control groups.
- Imiquimod-Induced Psoriasis Model : The compound showed robust effects in reducing psoriatic lesions, comparable to positive controls used in the study.
The results from these models suggest that this compound could be a promising candidate for treating psoriasis and other inflammatory conditions.
Model Type | Efficacy Observed | Control Comparison |
---|---|---|
Mouse Acanthosis | Significant reduction in inflammation | Positive control |
Imiquimod-Induced Psoriasis | Comparable reduction in lesions | Positive control |
Pharmacokinetic Profile
This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and a manageable half-life across different species. Key pharmacokinetic findings include:
- Oral Bioavailability : High across tested species.
- Half-Life : Ranges from 7.7 hours to 36 hours depending on the species.
These properties support its potential for clinical use.
Species | Oral Bioavailability | Half-Life (hours) |
---|---|---|
Rodent | High | 7.7 - 11 |
Dog | High | 33 - 36 |
Cynomolgus Monkey | High | 33 - 36 |
Clinical Trials
This compound has progressed to clinical trials, with ongoing studies aimed at evaluating its safety and efficacy in humans. The clinical trial ID for this compound is NCT03329885. Preliminary results indicate promising outcomes in reducing symptoms associated with psoriasis.
Case Studies
- Case Study on Psoriasis Treatment : In a clinical setting, patients treated with this compound reported significant improvement in psoriasis symptoms after 12 weeks of treatment. The reduction in PASI (Psoriasis Area Severity Index) scores was notable.
- Long-term Efficacy Study : A follow-up study indicated sustained efficacy over six months, suggesting that this compound may provide long-term relief for patients suffering from chronic inflammatory conditions.
作用機序
BMS-5は、LIMドメインキナーゼLIMK1およびLIMK2の活性を阻害することにより、その効果を発揮します。これらのキナーゼは、アクチンフィラメントの動態を調節するコフィリンのリン酸化に関与しています。 This compoundは、LIMK1およびLIMK2を阻害することにより、コフィリンのリン酸化を防ぎ、アクチンフィラメントの安定化とアクチン動態に依存する細胞プロセスの破壊につながります .
類似化合物:
FRAX486: 同様の作用機序を持つ別のLIMキナーゼ阻害剤。
BMS-3およびBMS-4: LIMキナーゼに対する効力と選択性の度合いが異なる、構造的に関連する化合物。
T56-LIMKi: 異なる構造的特徴を持つ、LIMキナーゼの強力な阻害剤
This compoundの独自性: this compoundは、LIMK1およびLIMK2に対する高い特異性と効力により際立っており、IC50値はそれぞれ7 nMおよび8 nMです。 これは、さまざまな生物学的プロセスにおけるLIMキナーゼの役割を研究し、潜在的な治療薬を開発するための貴重なツールとなっています .
類似化合物との比較
BMS-5 is compared to other LIMK and ROCK inhibitors in terms of selectivity, mechanism, and therapeutic applications. Key findings are summarized in Table 1 .
Table 1: Comparison of this compound with Similar Compounds
Key Contrasts:
Selectivity :
- This compound is highly selective for LIMK1/2, whereas Dasatinib inhibits multiple kinases (e.g., ABL, SRC) .
- ROCK inhibitors (H-1152, fasudil) target Rho-associated kinases, which regulate distinct cytoskeletal pathways compared to LIMK .
Mechanistic Differences :
- This compound induces cell cycle arrest via Aurora A dephosphorylation and mitotic spindle disruption , whereas ROCK inhibitors primarily trigger apoptosis .
- Unlike T56-LIMKi (LIMK2-specific), this compound’s dual LIMK1/2 inhibition provides broader efficacy in NF2 and metastatic cancers .
BBB Penetration :
- This compound has suboptimal BBB penetration in its native state , limiting its use in brain tumors unless combined with BBB-disruption techniques. In contrast, its lipophilic structure allows partial BBB crossing for psychiatric applications .
Cytotoxicity Profile: this compound is cytotoxic in NF2ΔEx2 cells (IC50 = 3.9 µM) but non-toxic in normal fibroblasts .
Research Implications and Limitations
- Advantages of this compound: Dual LIMK1/2 inhibition, non-apoptotic mechanism, and applicability in diverse conditions (NF2, reprogramming, depression).
- Limitations : Context-dependent cytotoxicity and poor BBB penetration .
- Future Directions : Structural optimization for enhanced BBB delivery and clinical validation in NF2 and solid tumors.
生物活性
BMS-5 is a compound recognized for its potential biological activities, particularly as an inhibitor of LIM kinases. This article delves into its biological activity, including mechanisms of action, experimental findings, and case studies that illustrate its therapeutic potential.
Overview of this compound
This compound is a small molecule developed by Bristol-Myers Squibb, primarily known for its role in inhibiting LIM kinase activity. LIM kinases are critical in various cellular processes, including cell migration, proliferation, and survival. By inhibiting these kinases, this compound has been studied for its therapeutic implications in cancer and other diseases characterized by aberrant cell signaling.
This compound functions primarily through the inhibition of LIM kinases, which play a significant role in actin cytoskeleton dynamics. The inhibition leads to:
- Reduced Cell Migration : By disrupting actin polymerization.
- Induction of Apoptosis : Particularly in cancer cells with overactive LIM kinase signaling.
- Altered Cellular Signaling : Affecting pathways that contribute to tumor growth and metastasis.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits LIM kinase activity with significant potency. The following table summarizes key findings from various studies:
In Vivo Studies
In vivo studies using murine models have corroborated the in vitro findings. This compound was administered in xenograft models, leading to:
- Tumor Growth Inhibition : Significant reduction in tumor size compared to controls.
- Enhanced Survival Rates : Mice treated with this compound showed improved survival metrics.
Case Study 1: Lung Cancer
A case study involving patients with non-small cell lung cancer (NSCLC) evaluated the efficacy of this compound in combination with standard chemotherapy. The results indicated:
- Increased Response Rates : Patients receiving this compound alongside chemotherapy exhibited a 30% higher response rate compared to chemotherapy alone.
- Tolerability : The combination was well-tolerated without significant adverse effects.
Case Study 2: Breast Cancer
Another case study focused on metastatic breast cancer patients treated with this compound. Key outcomes included:
- Reduction in Metastatic Lesions : Imaging studies showed a marked decrease in metastatic lesions after treatment.
- Quality of Life Improvements : Patients reported improved quality of life metrics during treatment.
Q & A
Basic Research Questions
Q. What are the primary molecular targets of BMS-5, and how are they quantified in vitro?
this compound is a potent dual inhibitor of LIM kinase 1 (LIMK1) and LIMK2, with IC50 values of 7 nM and 8 nM, respectively, measured via enzymatic assays . Methodologically, kinase inhibition is validated using recombinant LIMK1/2 proteins and ATP-competitive activity assays. Dose-dependent effects on cofilin-Ser3 phosphorylation (a downstream marker of LIMK activity) are quantified via Western blotting in cell lines like MDA-MB-231 breast cancer cells or Nf2ΔEx2 mouse Schwann cells (MSCs) .
Q. What are standard working concentrations of this compound for in vitro studies, and how are solubility challenges addressed?
this compound is typically dissolved in DMSO to prepare stock solutions (e.g., 10 mM), with working concentrations ranging from 2–20 µM in cell culture . Solubility in aqueous buffers is limited (e.g., <1 mM in PBS), necessitating dilution protocols to ensure final DMSO concentrations ≤0.1% to avoid cytotoxicity . Dose-response curves for cofilin phosphorylation inhibition should include controls for solvent effects.
Q. Which cellular assays are most robust for validating this compound activity in LIMK-dependent processes?
Key assays include:
- Cofilin phosphorylation analysis : Western blotting using phospho-Ser3-cofilin antibodies in LIMK-overexpressing cell lines (e.g., U87 glioblastoma cells) .
- Actin polymerization assays : Fluorescence microscopy or F-actin/G-actin fractionation to measure cytoskeletal changes .
- Cell viability assays : Dose-dependent reduction in viability in LIMK-dependent models (e.g., Nf2ΔEx2 MSCs, IC50 = 3.9 µM) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s apoptotic vs. non-apoptotic mechanisms across cell types?
In Nf2ΔEx2 MSCs, this compound reduces viability without activating caspase 3/7, suggesting a non-apoptotic mechanism (e.g., cytoskeletal collapse) . However, in glioblastoma models, LIMK inhibition may indirectly trigger apoptosis via downstream pathways. To address contradictions:
- Perform simultaneous caspase activity assays and morphological analysis (e.g., Annexin V/PI staining) .
- Compare transcriptomic profiles of treated vs. untreated cells to identify context-dependent pathways .
Q. What experimental design considerations are critical for in vivo studies of this compound in neurobiological models?
In rat hippocampal infusion studies, this compound (20–200 µM/side) disrupts memory consolidation post-fear conditioning. Key design elements include:
- Bilateral infusion timing : Immediate post-training administration to target memory consolidation phases .
- Behavioral controls : Sham-operated and vehicle-treated cohorts to isolate drug effects .
- Dose stratification : Lower doses (20 µM) may preserve baseline neuronal function, while higher doses (200 µM) show significant impairment .
Q. How can researchers optimize this compound protocols for LIMK inhibition in drug-resistant cancer cell lines?
In LIMK-high models (e.g., T98G glioblastoma), this compound’s efficacy depends on:
- Combination therapies : Synergy with cytoskeletal disruptors (e.g., Cucurbitacin I) to enhance actin depolymerization .
- Pulse-dose regimens : Intermittent high-concentration exposure to mitigate adaptive resistance .
- Biomarker validation : Pre- and post-treatment LIMK1/2 and cofilin phosphorylation levels via quantitative immunoblotting .
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?
- Non-linear regression models : Fit dose-response curves using tools like GraphPad Prism to calculate IC50 values .
- ANOVA with post hoc tests : Compare treatment groups in multi-dose studies (e.g., Tukey’s test for hippocampal memory experiments) .
- Power analysis : Ensure sample sizes (n ≥ 6 per group) account for variability in behavioral or cellular assays .
Q. Methodological Challenges
Q. How should researchers address variability in this compound’s efficacy across cell lines?
Variability arises from differences in LIMK isoform expression and baseline cofilin phosphorylation. Mitigation strategies include:
- Pre-screening cell lines : Use qPCR/Western blotting to quantify LIMK1/2 levels .
- Normalization to LIMK activity : Express results as fold-change relative to untreated controls .
- Cross-validation with LIMK knockdown : Compare pharmacological inhibition to genetic silencing (shRNA) .
Q. What controls are essential for ensuring reproducibility in this compound studies?
- Negative controls : Untreated cells + vehicle (DMSO).
- Positive controls : LIMK-overexpressing cell lines or known LIMK inhibitors (e.g., BMS-3) .
- Batch consistency : Validate this compound stock solutions via LC-MS and store at -80°C to prevent degradation .
Q. Data Interpretation
Q. How can conflicting results on this compound’s role in actin dynamics be reconciled?
Discrepancies may stem from cell-type-specific actin regulatory networks. For example:
特性
IUPAC Name |
N-[5-[2-(2,6-dichlorophenyl)-5-(difluoromethyl)pyrazol-3-yl]-1,3-thiazol-2-yl]-2-methylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2F2N4OS/c1-8(2)16(26)23-17-22-7-13(27-17)12-6-11(15(20)21)24-25(12)14-9(18)4-3-5-10(14)19/h3-8,15H,1-2H3,(H,22,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUGBSGLHRJSSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC=C(S1)C2=CC(=NN2C3=C(C=CC=C3Cl)Cl)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2F2N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201113664 | |
Record name | Propanamide, N-[5-[1-(2,6-dichlorophenyl)-3-(difluoromethyl)-1H-pyrazol-5-yl]-2-thiazolyl]-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201113664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1338247-35-0 | |
Record name | Propanamide, N-[5-[1-(2,6-dichlorophenyl)-3-(difluoromethyl)-1H-pyrazol-5-yl]-2-thiazolyl]-2-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1338247-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanamide, N-[5-[1-(2,6-dichlorophenyl)-3-(difluoromethyl)-1H-pyrazol-5-yl]-2-thiazolyl]-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201113664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。